molecular formula C18H32INO2 B6580083 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide CAS No. 2662611-44-9

1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide

Cat. No. B6580083
CAS RN: 2662611-44-9
M. Wt: 421.4 g/mol
InChI Key: ITCQTQCDDXDQFZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide (AMPI) is an organic compound that has recently been studied for its potential applications in scientific research. AMPI has been found to possess a wide range of biochemical and physiological effects, making it a potentially useful tool in laboratory experiments.

Scientific Research Applications

1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide has been used as a tool in a variety of scientific research applications, including as a drug delivery system, as a model for membrane permeability, and as a precursor in peptide synthesis. It has also been studied for its potential applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide is not yet fully understood. However, it is believed that the compound interacts with the cell membrane, leading to changes in the membrane's permeability and affecting the transport of substances across the membrane. It is also thought to interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to increase the permeability of cell membranes, and to affect the transport of substances across the membrane. It has also been shown to have an effect on cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide for laboratory experiments include its relatively low cost, its availability, and its wide range of biochemical and physiological effects. However, it should be noted that the compound is not yet fully understood, and further research is needed to better understand its mechanism of action and its potential applications.

Future Directions

In order to better understand the mechanism of action of 1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide and its potential applications, further research is needed. Additionally, further research is needed to explore the potential of this compound as a drug delivery system and as a model for membrane permeability. Finally, further research is needed to explore the potential of this compound as a tool for peptide synthesis.

Synthesis Methods

1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide is synthesized through a multi-step process that begins with the reaction of adamantan-1-yl-2-hydroxypropyl chloride with 1-methylpyrrolidin-1-ium chloride, followed by the addition of iodide. The reaction is carried out in anhydrous conditions, and the product is purified by column chromatography. The yield of the product is approximately 80-90%.

properties

IUPAC Name

1-(1-adamantyloxy)-3-(1-methylpyrrolidin-1-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32NO2.HI/c1-19(4-2-3-5-19)12-17(20)13-21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,2-13H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCQTQCDDXDQFZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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